(R)-2-Amino-2-(4-bromo-3-methylphenyl)aceticacidhcl
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Overview
Description
®-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an amino acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination to introduce the bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
®-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the bromine and methyl groups.
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid: Contains a chlorine atom instead of bromine.
2-Amino-2-(4-bromo-3-ethylphenyl)acetic acid: Has an ethyl group instead of a methyl group.
Uniqueness
®-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is unique due to the specific combination of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-bromo-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
RXEBUKGZPRODHL-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C(=O)O)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)Br |
Origin of Product |
United States |
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